1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Overview
Description
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3. It is a chlorinated derivative of a phenylpropanone, characterized by the presence of two methoxy groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the target molecule .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A positional isomer with the chlorine atom at a different position, leading to variations in chemical behavior.
Uniqueness: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the chlorine atom and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDXGTZMUGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CCl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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